![molecular formula C34H36N4O10 B14616567 Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 60865-39-6](/img/structure/B14616567.png)
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound with the molecular formula C19H26N2O8. This compound is known for its applications in the production of polyurethanes and other polymers. It is a polymer formed by the reaction of butane-1,4-diol, 1,3-diisocyanato-2-methylbenzene, hexanedioic acid, and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Butane-1,4-diol: is synthesized through the hydrogenation of butyne-1,4-diol, which is obtained by reacting acetylene with formaldehyde.
1,3-Diisocyanato-2-methylbenzene: is produced via the phosgenation of 2,4-toluenediamine.
Hexanedioic acid: is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is prepared by the reaction of 4,4’-methylenedianiline with phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Polymerization: It reacts with polyols to form polyurethanes.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The diol and acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Catalysts such as dibutyltin dilaurate are used to facilitate the reaction.
Substitution: Reagents like amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like nitric acid are used.
Major Products Formed
Polyurethanes: Formed from the reaction with polyols.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and tissue engineering.
Industry: Employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of this compound involves the reactivity of its isocyanate and hydroxyl groups. The isocyanate groups react with hydroxyl groups to form urethane linkages, which are the basis for polyurethane formation . The molecular targets include polyols and other compounds with active hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diol: A primary alcohol used in the synthesis of polyurethanes.
1,3-Diisocyanato-2-methylbenzene: An isocyanate used in the production of polyurethanes.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and polyurethanes.
Uniqueness
This compound is unique due to its combination of diol, isocyanate, and acid functionalities, which allow it to participate in a wide range of chemical reactions and form complex polymers with diverse applications .
Eigenschaften
CAS-Nummer |
60865-39-6 |
|---|---|
Molekularformel |
C34H36N4O10 |
Molekulargewicht |
660.7 g/mol |
IUPAC-Name |
butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H6N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;2-4H,1H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
SKZKHCJQOTXUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Verwandte CAS-Nummern |
60865-39-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


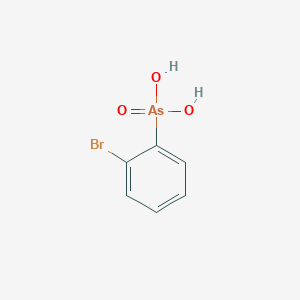
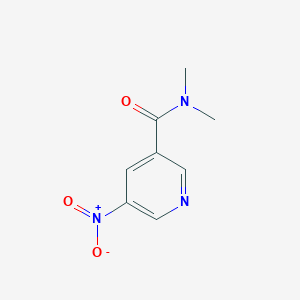
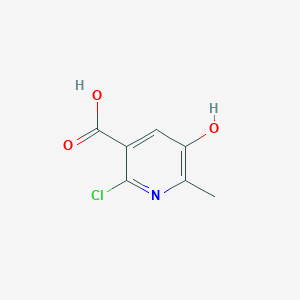

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
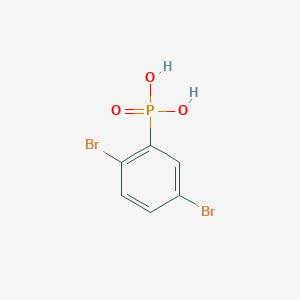
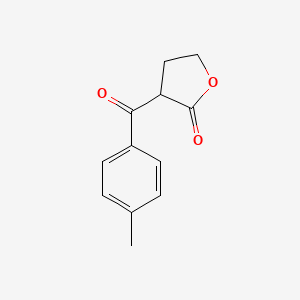
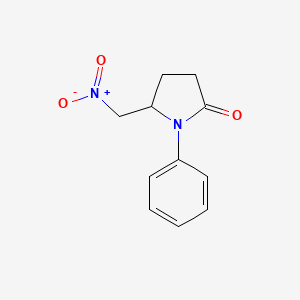
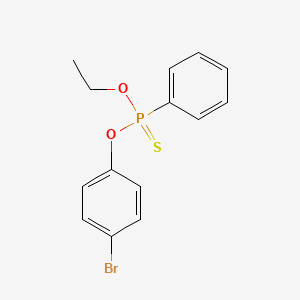
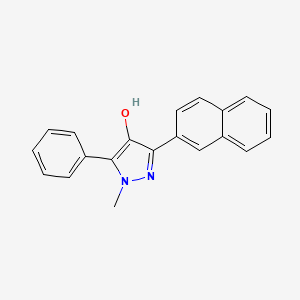
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
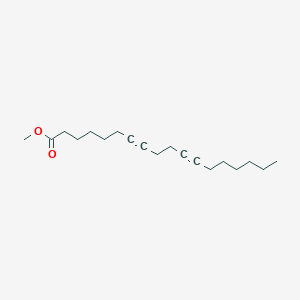
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
